molecular formula C27H22ClN5O2 B11646291 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide

3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11646291
M. Wt: 483.9 g/mol
InChI Key: YBHVRPCHEBTNPL-WKULSOCRSA-N
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Description

3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a 2-chlorobenzyloxy-substituted phenyl ring at position 3 of the pyrazole core and an (E)-configured 2-methylindole methylidene hydrazide moiety at position 5. The compound’s structural complexity arises from its hybrid architecture, combining a pyrazole scaffold with an indole fragment—a motif frequently associated with bioactive molecules .

The synthesis of such compounds typically involves multi-step reactions, including condensation of hydrazides with aldehydes or ketones to form the hydrazone linkage. Structural confirmation relies on spectroscopic techniques (IR, NMR, mass spectrometry) and single-crystal X-ray diffraction (SC-XRD), with SHELX software (e.g., SHELXL) being the gold standard for crystallographic refinement . The (E)-configuration of the imine group in the hydrazone moiety is critical for maintaining planar geometry, which influences molecular interactions in biological systems .

Properties

Molecular Formula

C27H22ClN5O2

Molecular Weight

483.9 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C27H22ClN5O2/c1-17-22(21-7-3-5-9-24(21)30-17)15-29-33-27(34)26-14-25(31-32-26)18-10-12-20(13-11-18)35-16-19-6-2-4-8-23(19)28/h2-15,30H,16H2,1H3,(H,31,32)(H,33,34)/b29-15+

InChI Key

YBHVRPCHEBTNPL-WKULSOCRSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OCC5=CC=CC=C5Cl

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OCC5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Key Intermediates

  • Ethyl 1H-pyrazole-5-carboxylate : Serves as the precursor for the carbohydrazide functionality.

  • 4-Hydroxyphenylboronic acid : Facilitates Suzuki coupling for aryl group introduction.

  • 2-Chlorobenzyl bromide : Electrophile for O-alkylation.

  • 2-Methyl-1H-indole-3-carbaldehyde : Provides the indole-based hydrazone component.

Synthesis of the Pyrazole-5-Carbohydrazide Core

Cyclocondensation of 1,3-Diketones

The pyrazole ring is constructed via cyclocondensation of 1-(2-hydroxyaryl)propane-1,3-diones with hydrazine derivatives. For example, refluxing 1-(4-hydroxyphenyl)propane-1,3-dione with hydrazine hydrate in ethanol yields 1H-pyrazole-5-carboxylate intermediates.

Reaction Conditions

ParameterValue
SolventEthanol
CatalystHCl (0.5 equiv)
TemperatureReflux (78°C)
Time6–8 hours
Yield65–78%

Conversion to Carbohydrazide

The ester intermediate is treated with hydrazine hydrate to form the pyrazole-5-carbohydrazide:

Ethyl pyrazole-5-carboxylate+HydrazinePyrazole-5-carbohydrazide+Ethanol\text{Ethyl pyrazole-5-carboxylate} + \text{Hydrazine} \rightarrow \text{Pyrazole-5-carbohydrazide} + \text{Ethanol}

Optimized Parameters

  • Hydrazine: 3.0 equivalents

  • Solvent: Methanol

  • Temperature: 60°C

  • Yield: 85–90%

Introduction of the 4-[(2-Chlorobenzyl)oxy]phenyl Group

O-Alkylation of 4-Hydroxyphenylpyrazole

The hydroxyl group on the pyrazole-bound phenyl ring undergoes alkylation with 2-chlorobenzyl bromide under basic conditions:

4-Hydroxyphenylpyrazole+2-Chlorobenzyl bromideBase4-[(2-Chlorobenzyl)oxy]phenylpyrazole\text{4-Hydroxyphenylpyrazole} + \text{2-Chlorobenzyl bromide} \xrightarrow{\text{Base}} \text{4-[(2-Chlorobenzyl)oxy]phenylpyrazole}

Reaction Protocol

ComponentQuantity
4-Hydroxyphenylpyrazole1.0 equiv
2-Chlorobenzyl bromide1.2 equiv
BaseK₂CO₃ (2.5 equiv)
SolventDMF
Temperature80°C
Time12 hours
Yield82–89%

Alternative Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using DIAD and PPh₃ in THF achieves comparable yields (78–84%).

Hydrazone Formation with 2-Methyl-1H-indole-3-carbaldehyde

The final step involves condensation of the carbohydrazide with 2-methyl-1H-indole-3-carbaldehyde to form the E-hydrazone:

Pyrazole-5-carbohydrazide+Indole-3-carbaldehydeAcidHydrazone\text{Pyrazole-5-carbohydrazide} + \text{Indole-3-carbaldehyde} \xrightarrow{\text{Acid}} \text{Hydrazone}

Optimized Conditions

ParameterValue
SolventEthanol
Acid CatalystAcetic acid (5% v/v)
TemperatureReflux (78°C)
Time4–6 hours
Yield70–75%

Stereoselectivity
The E-configuration is favored due to steric hindrance between the indole methyl group and pyrazole ring, as confirmed by NOESY NMR.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from acetonitrile, yielding needle-like crystals (purity >98% by HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.05 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.89–6.85 (m, 14H, aromatic), 5.21 (s, 2H, OCH₂), 2.51 (s, 3H, CH₃).

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Challenges and Optimization Strategies

Byproduct Formation

  • N-Alkylation : Competing N-alkylation of the pyrazole ring is minimized by using bulky bases (e.g., K₂CO₃) and polar aprotic solvents.

  • Hydrazone Isomerization : Acidic conditions (pH 4–5) stabilize the E-isomer.

Scalability

  • Continuous Flow Synthesis : Patent EP3608311A1 suggests flow chemistry for cyclocondensation steps to improve reproducibility at scale.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
CyclocondensationHigh atom economyLong reaction time65–78
MitsunobuMild conditionsHigh cost of reagents78–84
HydrazoneStereoselectiveAcid-sensitive substrates70–75

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Basic Information

  • Chemical Formula : C27H22ClN5O
  • Molecular Weight : 483.962 g/mol
  • CAS Number : 1285530-98-4

Structural Features

The compound contains a pyrazole ring, which is known for its diverse biological activities. The presence of the indole moiety and chlorobenzyl group further enhances its potential as a pharmacological agent.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. The compound's structure allows it to interact with various biological targets associated with cancer cell proliferation and survival.

  • Case Study : A study published in the journal Molecules demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against several cancer cell lines, including colorectal carcinoma cells. The synthesized compounds were evaluated for their radical scavenging activity and cytotoxic properties, indicating that modifications to the pyrazole structure can enhance anticancer efficacy .
CompoundCell Line TestedIC50 (µM)Activity
3aRKO15Moderate
3bRKO8High
3cRKO12Moderate

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole compounds is another area of interest. The ability of these compounds to inhibit pro-inflammatory cytokines makes them suitable candidates for treating inflammatory diseases.

  • Research Finding : A study indicated that certain pyrazole derivatives could significantly reduce inflammation markers in vitro, suggesting their utility in developing anti-inflammatory therapies.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

  • Experimental Results : In vitro assays demonstrated that compounds similar to 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide exhibited strong radical scavenging activities, outperforming traditional antioxidants like ascorbic acid .
CompoundDPPH Scavenging Activity (%)
3d85
3e90
Ascorbic Acid70

Potential in Drug Development

Given its structural complexity and biological activity, this compound may serve as a lead structure for drug development targeting specific diseases.

Pharmacological Studies

Pharmacological studies are essential for assessing the therapeutic potential of new compounds. Preliminary findings suggest that this compound can modulate specific receptors involved in disease processes.

  • Example : Research has indicated that similar compounds can act as agonists for thrombopoietin receptors, enhancing platelet production and offering therapeutic options for thrombocytopenia .

Mechanism of Action

The mechanism of action of 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carbohydrazide derivatives exhibit diverse pharmacological potentials, modulated by substituent variations. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazole Carbohydrazide Derivatives

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Functional Groups Biological Implications (Inferred) Reference
Target Compound R₁: 2-chlorobenzyloxy-phenyl; R₂: 2-methylindole ~495.3* Chloro, indole, hydrazone Enhanced lipophilicity, potential CNS activity
5-(4-Butoxyphenyl)-N′-[(E)-(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-3-carbohydrazide R₁: 4-butoxyphenyl; R₂: 2-methylindole ~433.5 Butoxy, indole, hydrazone Increased hydrophobicity; possible improved bioavailability
3-{2-[(4-Methylbenzyl)oxy]phenyl}-N′-[(E)-(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide R₁: 4-methylbenzyloxy-phenyl; R₂: 2-methylindole ~475.0 Methylbenzyloxy, indole, hydrazone Reduced steric hindrance vs. chloro analog
N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide R₁: 4-(2-methylpropyl)phenyl; R₂: 3-ethoxy-2-hydroxyphenyl 406.48 Ethoxy, hydroxyl, branched alkyl Hydrogen bonding capacity; solubility modulation
3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide R₁: 4-methoxyphenyl; R₂: 2,4,5-trimethoxyphenyl ~438.4 Methoxy (multiple), hydrazone Electron-rich; potential anticancer activity

*Estimated based on substituent contributions.

Structural and Electronic Effects

  • Chlorobenzyloxy vs. Butoxy/Methoxy : The 2-chlorobenzyloxy group in the target compound enhances lipophilicity and steric bulk compared to butoxy () or methoxy () substituents. Chlorine’s electronegativity may also influence electronic interactions in target binding .
  • Indole vs. Indole derivatives are often associated with kinase inhibition or antimicrobial activity .
  • Hydrazone Configuration : The (E)-configuration, confirmed via SC-XRD (e.g., ), ensures planar geometry, critical for binding to enzymes or receptors. Z-isomers (e.g., ) may exhibit altered bioactivity due to spatial constraints .

Physicochemical Properties

  • Hydrogen Bonding : Hydroxyl or methoxy groups () enhance hydrogen bonding capacity, improving solubility and target affinity. The target compound’s lack of polar groups may necessitate formulation adjustments for drug delivery .

Research Methodologies and Validation

  • Structural Elucidation : SC-XRD using SHELX software () remains pivotal for confirming stereochemistry and crystal packing. For example, used SHELXL to validate the (E)-configuration .
  • Spectroscopic Characterization : IR and NMR data (e.g., ’s C=O stretch at 1644 cm⁻¹ and NH signal at δ 10.41 ppm) are consistent across analogs, confirming hydrazone and aromatic motifs .

Biological Activity

The compound 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The structure of the compound can be summarized as follows:

  • Core Structure : Pyrazole ring
  • Functional Groups :
    • Chlorobenzyl ether
    • Indole derivative
    • Carbohydrazide moiety

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Anticancer Activity : Many pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Compounds in this class often demonstrate significant anti-inflammatory properties.
  • Antimicrobial Activity : Some derivatives exhibit potent activity against various bacterial strains.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Pyrazoles have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to its anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth in vitro
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntimicrobialEffective against Gram-positive bacteria

Case Study 1: Anticancer Efficacy

A study assessed the anticancer properties of similar pyrazole derivatives on human cervical carcinoma (HeLa) cells. The results indicated a significant reduction in cell viability with IC50 values ranging from 10 to 20 µM, suggesting that the compound may possess similar efficacy .

Case Study 2: Anti-inflammatory Properties

In another investigation, the anti-inflammatory effects were evaluated using a murine model of acute inflammation. The compound demonstrated a marked decrease in edema and inflammatory markers, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the condensation of a pyrazole-5-carbohydrazide precursor with a substituted indole aldehyde under acidic or basic conditions. Key steps include:
  • Hydrazone formation : Conducted at 60–80°C in ethanol or methanol with catalytic acetic acid .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
    Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate) and confirmed by NMR (e.g., disappearance of aldehyde protons at δ 9.8–10.2 ppm) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the pyrazole ring (δ 6.5–7.5 ppm), hydrazone NH (δ 8.5–9.0 ppm), and indole protons (δ 7.0–7.8 ppm) .
  • HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • X-ray crystallography : Resolves stereochemistry of the (E)-configured hydrazone moiety .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use statistical models to screen variables (e.g., temperature, stoichiometry). For example, a central composite design revealed that a 1.2:1 molar ratio of aldehyde to carbohydrazide maximizes yield (78%) while reducing dimerization .
  • Catalysts : Lewis acids (e.g., ZnCl₂) accelerate hydrazone formation at lower temperatures (40°C), suppressing byproduct formation .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of the indole methylidene group .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases). The pyrazole ring shows π-π stacking with ATP-binding pockets, while the 2-chlorobenzyl group enhances hydrophobic interactions .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) influencing reactivity .

Q. How should researchers address contradictions in biological assay data (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Purity validation : Re-test compound batches using HPLC-MS to rule out impurities affecting activity .
  • Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to reduce variability. For example, IC₅₀ discrepancies in cancer cell lines (e.g., MCF-7 vs. HeLa) may arise from differential expression of target proteins .
  • Metabolic stability : Assess liver microsome degradation to identify labile groups (e.g., hydrazone hydrolysis) that alter efficacy .

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